molecular formula C8H10N2O3 B13119794 Ethyl 3-amino-2-hydroxyisonicotinate

Ethyl 3-amino-2-hydroxyisonicotinate

Cat. No.: B13119794
M. Wt: 182.18 g/mol
InChI Key: FZYXJBHKEUZEFR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-hydroxyisonicotinate is an organic compound with the molecular formula C8H10N2O3. It is a derivative of isonicotinic acid and features both amino and hydroxy functional groups, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-hydroxyisonicotinate typically involves the esterification of isonicotinic acid followed by amination and hydroxylation. One common method includes:

    Esterification: Isonicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl isonicotinate.

    Amination: The ethyl isonicotinate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions.

    Hydroxylation: Finally, the compound undergoes hydroxylation using appropriate oxidizing agents to introduce the hydroxy group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives with the loss of the hydroxy group.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isonicotinates.

Scientific Research Applications

Ethyl 3-amino-2-hydroxyisonicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

  • Ethyl 3-amino-2-hydroxybenzoate
  • Ethyl 3-amino-2-hydroxythiophene-4-carboxylate
  • Ethyl 3-amino-2-hydroxyquinoline-4-carboxylate

Comparison: Ethyl 3-amino-2-hydroxyisonicotinate is unique due to its isonicotinic acid backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 3-amino-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2,9H2,1H3,(H,10,11)

InChI Key

FZYXJBHKEUZEFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)N

Origin of Product

United States

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